2-(2-methoxyphenoxy)-N,N-dimethylacetamide
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Overview
Description
2-(2-Methoxyphenoxy)-N,N-dimethylacetamide is an organic compound with a complex structure that includes a methoxyphenoxy group and a dimethylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N,N-dimethylacetamide typically involves multiple steps. One common method starts with the reaction of 2-methoxyphenol with chloroacetyl chloride to form 2-(2-methoxyphenoxy)acetyl chloride. This intermediate is then reacted with dimethylamine to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized by using efficient catalysts and reaction conditions to maximize yield and minimize by-products. The process often involves the use of solvents like dimethyl sulfoxide (DMSO) and bases to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenoxy)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions typically involve the use of strong acids or bases to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-(2-Methoxyphenoxy)-N,N-dimethylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N,N-dimethylacetamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the context in which the compound is used, such as its role in enzyme inhibition or as a precursor in synthetic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxyphenoxy)ethanol
- 2-(2-Methoxyphenoxy)ethylamine
- 2-(2-Methoxyphenoxy)acetic acid
Uniqueness
2-(2-Methoxyphenoxy)-N,N-dimethylacetamide is unique due to its specific structure, which combines a methoxyphenoxy group with a dimethylacetamide moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not be suitable for .
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N,N-dimethylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-12(2)11(13)8-15-10-7-5-4-6-9(10)14-3/h4-7H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCXFHNGUJROFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC1=CC=CC=C1OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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